molecular formula C11H6BrClO B13932439 3-Bromo-1-chloro-2-naphthaldehyde

3-Bromo-1-chloro-2-naphthaldehyde

Cat. No.: B13932439
M. Wt: 269.52 g/mol
InChI Key: BEDBDZPWRGVYEN-UHFFFAOYSA-N
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Description

3-Bromo-1-chloro-2-naphthaldehyde (C₁₁H₆BrClO) is a halogenated naphthaldehyde derivative featuring bromo and chloro substituents at the 3- and 1-positions of the naphthalene ring, respectively, along with an aldehyde group at the 2-position. The aldehyde group enables nucleophilic additions and condensations, while the halogen substituents influence electronic properties and reactivity.

Properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

3-bromo-1-chloronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6BrClO/c12-10-5-7-3-1-2-4-8(7)11(13)9(10)6-14/h1-6H

InChI Key

BEDBDZPWRGVYEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Cl)C=O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step synthetic route starting from 1-naphthaldehyde or suitably substituted naphthalene derivatives:

Specific Preparation Routes and Conditions

Step Reaction Type Reagents and Conditions Notes and Yields References
1 Chlorination Chlorine gas or N-chlorosuccinimide (NCS) in acidic medium Selective chlorination at position 1; temperature control critical to avoid overchlorination
2 Bromination N-Bromosuccinimide (NBS) with palladium diacetate catalyst under acidic conditions at 110 °C for 2 hours Selective bromination at position 3; moderate to good yields (approx. 40-60%)
3 Oxidation (if needed) Sodium chlorite (NaClO2) in presence of DMSO and sulfuric acid at 0 °C for 2 hours Converts aldehyde to carboxylic acid intermediate if needed for further coupling
4 Final purification Flash chromatography on silica gel using petroleum ether/ether mixtures Yields vary depending on substitution pattern; typical yields 40-60%

Detailed Synthetic Example

A representative procedure adapted from recent literature involves:

  • Starting with 1-chloro-2-naphthaldehyde.
  • Bromination using N-bromosuccinimide (NBS) catalyzed by palladium diacetate under acidic conditions at 110 °C for 2 hours. This step selectively introduces bromine at the 3-position.
  • The reaction mixture is then cooled, quenched, and extracted.
  • Purification is achieved by flash chromatography on silica gel, yielding 3-Bromo-1-chloro-2-naphthaldehyde as a solid product.

This method benefits from mild conditions that preserve the aldehyde group and provide regioselectivity for the halogen substituents.

Analysis of Preparation Methods

Catalytic Bromination

  • The use of palladium diacetate as a catalyst in bromination with NBS is a key advancement enabling selective C-H activation at the 3-position of 1-chloro-2-naphthaldehyde.
  • Acidic conditions improve regioselectivity and reaction rate.
  • This catalytic method contrasts with traditional bromination using elemental bromine, which often leads to polybromination and lower selectivity.

Oxidation and Functional Group Transformations

  • Sodium chlorite oxidation is employed when conversion of aldehyde to carboxylic acid intermediates is necessary for subsequent coupling reactions.
  • The mild oxidation conditions (0 °C, sulfuric acid catalyst) prevent degradation of sensitive halogenated aromatic rings.

Purification Techniques

  • Flash chromatography on silica gel using petroleum ether/ether mixtures is the standard purification method.
  • This technique efficiently separates the desired halogenated aldehyde from unreacted starting materials and side products.

Summary Table of Preparation Methods

Parameter Details
Starting Material 1-Chloro-2-naphthaldehyde or 1-naphthaldehyde derivatives
Bromination Reagent N-Bromosuccinimide (NBS)
Bromination Catalyst Palladium diacetate
Bromination Conditions Acidic medium, 110 °C, 2 hours
Chlorination Reagent Chlorine gas or N-chlorosuccinimide (NCS)
Oxidation Agent Sodium chlorite (NaClO2) with DMSO and sulfuric acid
Purification Flash chromatography on silica gel
Typical Yields 40-60% overall
Characterization NMR (1H, 13C), MS, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted naphthalenecarboxaldehydes.

    Oxidation Products: 3-bromo-1-chloro-2-naphthoic acid.

    Reduction Products: 3-bromo-1-chloro-2-naphthalenemethanol.

    Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-Bromo-1-chloro-2-Naphthalenecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-chloro-2-Naphthalenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 3-bromo-1-chloro-2-naphthaldehyde:

1-Bromonaphthalene (C₁₀H₇Br) : A brominated naphthalene lacking the aldehyde and chloro substituents.

1-Bromo-2-naphthol (C₁₀H₇BrO) : Contains a hydroxyl group instead of an aldehyde, with bromine at the 1-position.

(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol: A Schiff base derived from 2-hydroxy-1-naphthaldehyde and 3-bromoaniline, highlighting the role of aldehyde groups in forming imine linkages .

Key Differences:
  • Functional Groups: The aldehyde in 3-bromo-1-chloro-2-naphthaldehyde distinguishes it from hydroxylated (e.g., naphthols) or non-functionalized (e.g., bromonaphthalene) analogs.
  • Substituent Effects: The simultaneous presence of bromo and chloro groups introduces steric and electronic effects absent in mono-halogenated analogs.

Physical and Chemical Properties

Data from and inferred properties:

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Notes
3-Bromo-1-chloro-2-naphthaldehyde* 265.53 ~300 (estimated) Low in water; soluble in THF, DCM High reactivity at aldehyde group
1-Bromonaphthalene 207.07 281 Miscible with organic solvents Inert compared to aldehydes
1-Bromo-2-naphthol 233.07 130 (decomposes) Soluble in ethanol, benzene Reactivity via -OH and Br

*Estimated properties based on analogous compounds.

  • Boiling Points: The aldehyde and dual halogenation in 3-bromo-1-chloro-2-naphthaldehyde likely elevate its boiling point compared to mono-halogenated naphthalenes.
  • Solubility: The polar aldehyde group enhances solubility in polar aprotic solvents (e.g., THF) relative to non-functionalized bromonaphthalenes .

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